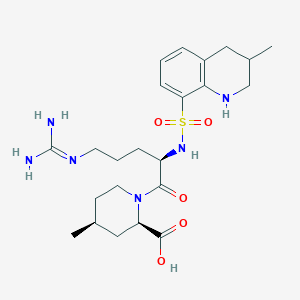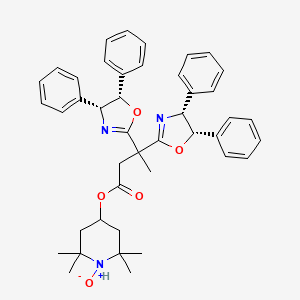
4-((3,3-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)butanoyl)oxy)-2,2,6,6-tetramethylpiperidine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3,3-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)butanoyl)oxy)-2,2,6,6-tetramethylpiperidine 1-oxide is a complex organic compound. It features a piperidine ring, oxazoline groups, and a nitroxide radical, making it a molecule of interest in various fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the oxazoline rings and the attachment of the piperidine nitroxide. Common reagents might include diphenylacetic acid derivatives, oxazoline precursors, and nitroxide radicals. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions for larger batches, ensuring purity and yield, and implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The nitroxide radical can participate in redox reactions.
Reduction: Certain conditions can reduce the nitroxide to a hydroxylamine.
Substitution: Functional groups on the piperidine or oxazoline rings can be substituted under appropriate conditions.
Common Reagents and Conditions
Common reagents might include oxidizing agents like hydrogen peroxide or peracids, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Conditions would vary depending on the desired reaction, including temperature, solvent, and pH.
Major Products
The major products would depend on the specific reactions undertaken. For example, oxidation might yield different nitroxide derivatives, while substitution could introduce new functional groups to the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a radical initiator or a spin label in electron paramagnetic resonance (EPR) studies.
Biology
In biology, it might be used to study oxidative stress or as a probe in biochemical assays.
Medicine
Industry
In industry, it could be used in the synthesis of advanced materials, such as polymers with specific properties or as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, as a radical initiator, the nitroxide radical would participate in the initiation step of polymerization reactions. In biological systems, it might interact with cellular components to study oxidative processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other nitroxide radicals, such as TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) and its derivatives.
Uniqueness
The uniqueness of 4-((3,3-Bis((4R,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)butanoyl)oxy)-2,2,6,6-tetramethylpiperidine 1-oxide lies in its specific structure, which combines the properties of oxazoline rings and a piperidine nitroxide. This combination can provide unique reactivity and stability, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C43H47N3O5 |
|---|---|
Molecular Weight |
685.8 g/mol |
IUPAC Name |
(2,2,6,6-tetramethyl-1-oxidopiperidin-1-ium-4-yl) 3,3-bis[(4R,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]butanoate |
InChI |
InChI=1S/C43H47N3O5/c1-41(2)26-33(27-42(3,4)46(41)48)49-34(47)28-43(5,39-44-35(29-18-10-6-11-19-29)37(50-39)31-22-14-8-15-23-31)40-45-36(30-20-12-7-13-21-30)38(51-40)32-24-16-9-17-25-32/h6-25,33,35-38,46H,26-28H2,1-5H3/t35-,36-,37+,38+/m1/s1 |
InChI Key |
BZCRAUHQLNSMFG-RNATXAOGSA-N |
Isomeric SMILES |
CC1(CC(CC([NH+]1[O-])(C)C)OC(=O)CC(C)(C2=N[C@@H]([C@@H](O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=N[C@@H]([C@@H](O5)C6=CC=CC=C6)C7=CC=CC=C7)C |
Canonical SMILES |
CC1(CC(CC([NH+]1[O-])(C)C)OC(=O)CC(C)(C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


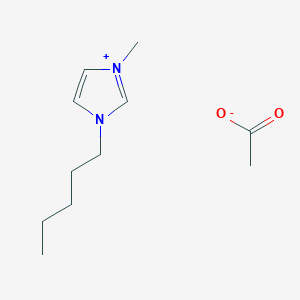
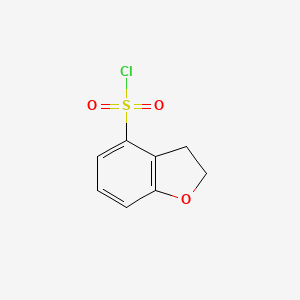
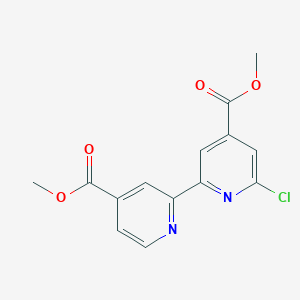

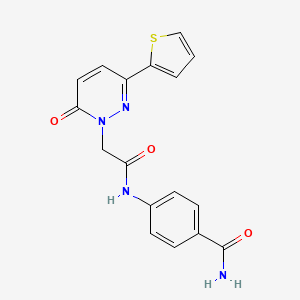
![2,3-dimethoxy-6-{(E)-[(2E)-{4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-1,3-thiazolidin-2-ylidene}hydrazinylidene]methyl}benzoic acid](/img/structure/B14882696.png)
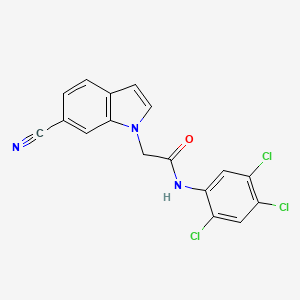
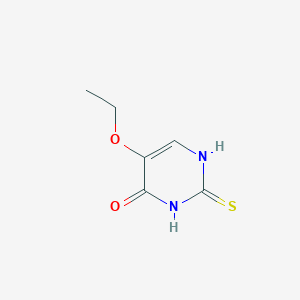
![2-(3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)propanoic acid](/img/structure/B14882718.png)

